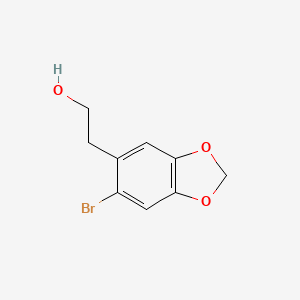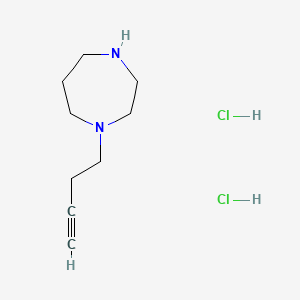
4-(Chloromethyl)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)nonane is an organic compound with the molecular formula C10H21Cl It is a chlorinated derivative of nonane, where a chlorine atom is attached to the fourth carbon of the nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)nonane can be synthesized through several methods. One common approach involves the chloromethylation of nonane using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the chloromethylation reaction. The use of catalysts like zinc chloride or other Lewis acids is crucial for achieving high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nonanes with various functional groups replacing the chlorine atom.
Oxidation: Products include 4-(Hydroxymethyl)nonane or 4-(Carboxymethyl)nonane.
Reduction: The major product is nonane.
Applications De Recherche Scientifique
4-(Chloromethyl)nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)nonane primarily involves its reactivity as a chlorinated alkane. The chlorine atom, being an electron-withdrawing group, makes the carbon it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom. The pathways involved include the formation of a carbocation intermediate or a direct nucleophilic substitution mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)nonane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in nucleophilic substitution reactions.
4-(Hydroxymethyl)nonane: Contains a hydroxyl group instead of chlorine, making it more hydrophilic and reactive in oxidation reactions.
4-(Methoxymethyl)nonane: Contains a methoxy group, which affects its reactivity and solubility properties.
Uniqueness
4-(Chloromethyl)nonane is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. The chlorine atom is a good leaving group, making the compound versatile in various chemical transformations. Its relatively simple structure also makes it an ideal candidate for studying fundamental organic reactions.
Propriétés
Formule moléculaire |
C10H21Cl |
|---|---|
Poids moléculaire |
176.72 g/mol |
Nom IUPAC |
4-(chloromethyl)nonane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
XCUQACNJYLSDFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)

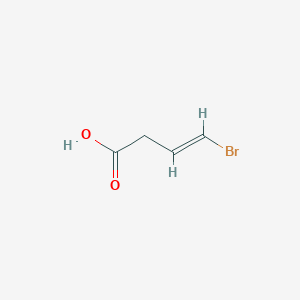
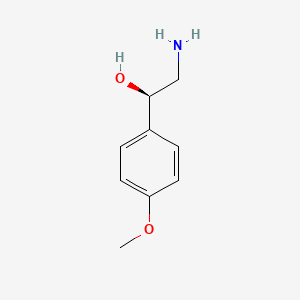

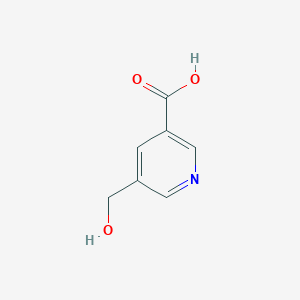
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)
